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Compound of Interest

Compound Name: 6-Bromo-2-methyl-2H-indazole

Cat. No.: B1292063 Get Quote

For researchers and professionals in drug development and chemical sciences, a thorough

understanding of the structural characteristics of heterocyclic compounds is paramount. The

2H-indazole scaffold is a privileged motif in medicinal chemistry, and 13C Nuclear Magnetic

Resonance (NMR) spectroscopy is an indispensable tool for its characterization. This guide

provides a comparative analysis of 13C NMR data for a range of substituted 2H-indazoles,

supported by experimental protocols and a visual representation of a general synthetic

workflow.

Comparative 13C NMR Chemical Shift Data
The electronic environment of each carbon atom in the 2H-indazole ring system is highly

sensitive to the nature and position of its substituents. The following tables summarize the 13C

NMR chemical shifts (δ) in parts per million (ppm) for a variety of substituted 2H-indazoles,

facilitating a clear comparison of substitution effects. All data is referenced to the solvent signal.

Table 1: 13C NMR Data for 2-Aryl-2H-indazoles
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Comp
ound

C3 C4 C5 C6 C7 C7a

Aroma
tic
Substit
uent
Carbo
ns

Solven
t

2-

Phenyl-

2H-

indazol

e[1]

122.48 121.03 126.83 120.40 118.01 149.86

140.61,

129.57,

127.90

CDCl₃

2-(p-

Tolyl)-2

H-

indazol

e[1]

122.32 120.88 126.65 120.33 117.92 149.70

138.34,

137.90,

130.09,

21.1

(CH₃)

CDCl₃

2-(4-

Chlorop

henyl)-2

H-

indazol

e[1]

122.76 120.40 127.16 120.32 117.94 149.93

139.05,

133.59,

129.71

CDCl₃

7-Nitro-

2-

phenyl-

2H-

indazol

e[2]

122.8 121.7 129.1 125.9 120.9 141.6

139.9,

129.8,

129.0

CDCl₃
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2-(4-

Chlorop

henyl)-7

-nitro-

2H-

indazol

e[2]

122.7 121.2 128.9 126.1 - 141.7

138.4,

135.0,

130.0

CDCl₃

Table 2: 13C NMR Data for 2-Alkenyl and 2-Alkyl-2H-indazoles

Comp
ound

C3 C4 C5 C6 C7 C7a

Substit
uent
Carbo
ns

Solven
t

2-((E)-

But-2-

en-1-

yl)-2H-

indazol

e[3]

- 120.0 121.8 126.5 117.3 149.0

128.3,

12.9,

14.8

CDCl₃

2-(4-

Methylp

henyl)-2

H-

indazol

e[3]

122.2 121.0 126.9 120.1 117.2 149.4

138.1,

131.3,

129.4,

126.3,

21.1

(CH₃)

CDCl₃

Experimental Protocols
The following provides a generalized yet detailed methodology for the acquisition of 13C NMR

data for substituted 2H-indazoles, based on common practices found in the cited literature.

1. Sample Preparation:
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Dissolve approximately 10-20 mg of the substituted 2H-indazole derivative in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

Data is typically acquired on a 300 MHz, 400 MHz, or 500 MHz NMR spectrometer.

The carbon channel is tuned to the appropriate frequency (e.g., 75 MHz for a 300 MHz

spectrometer, 100 MHz for a 400 MHz spectrometer, or 125 MHz for a 500 MHz

spectrometer).

A standard 13C{1H} pulse program with proton decoupling is used.

Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual

solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).[2]

Typical spectral parameters include:

Pulse width: ~30-45°

Acquisition time: 1-2 seconds

Relaxation delay: 2-5 seconds

Number of scans: 1024 to 4096, depending on the sample concentration and solubility.

Synthetic Workflow for Substituted 2H-Indazoles
A common and effective method for the synthesis of 2-substituted-2H-indazoles involves a

copper-catalyzed three-component reaction. This process is illustrated in the workflow diagram

below.
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Caption: General workflow for the synthesis and analysis of substituted 2H-indazoles.

This guide serves as a foundational resource for the 13C NMR analysis of substituted 2H-

indazoles. The provided data and protocols can aid in the structural elucidation and

characterization of novel 2H-indazole derivatives, accelerating research and development in

related fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [13C NMR Analysis of Substituted 2H-Indazoles: A
Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1292063#13c-nmr-analysis-of-substituted-2h-
indazoles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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